Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate
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Overview
Description
Ethyl 3-oxo-2-oxabicyclo[221]heptane-4-carboxylate is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: MCPBA in an organic solvent like dichloromethane.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Epoxides: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of protein phosphatases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, the compound’s ability to inhibit protein phosphatases is attributed to the presence of the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit . These structural features allow the compound to bind to the active site of the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane Derivatives: These compounds share the bicyclic structure and exhibit similar chemical properties.
2-Methyl-7-oxabicyclo[2.2.1]heptane: This compound has a similar structure but with a methyl group substitution.
8-Azabicyclo[3.2.1]octane: Although structurally different, this compound also exhibits interesting biological activities.
The uniqueness of Ethyl 3-oxo-2-oxabicyclo[22
Properties
Molecular Formula |
C9H12O4 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-2-12-7(10)9-4-3-6(5-9)13-8(9)11/h6H,2-5H2,1H3 |
InChI Key |
YTDUXFNUUBUXFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(C1)OC2=O |
Origin of Product |
United States |
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